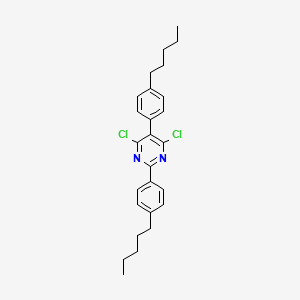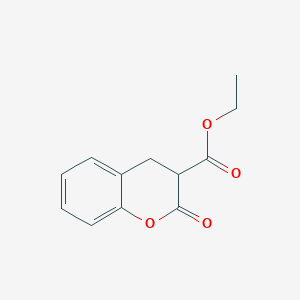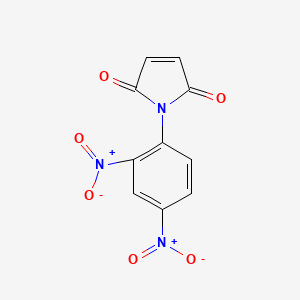
N-(2,4-Dinitrophenyl)maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)maleimide is an organic compound that belongs to the class of maleimides. It is characterized by the presence of a maleimide group attached to a 2,4-dinitrophenyl ring. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-Dinitrophenyl)maleimide can be synthesized through the reaction of maleic anhydride with 2,4-dinitroaniline. The reaction typically involves the following steps:
Formation of Maleanilic Acid: Maleic anhydride reacts with 2,4-dinitroaniline to form maleanilic acid.
Cyclization: The maleanilic acid undergoes cyclization to form this compound.
The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)maleimide undergoes various chemical reactions, including:
Michael Addition: It reacts with thiols to form thioether adducts.
Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with dienes such as furan.
Common Reagents and Conditions
Michael Addition: Common reagents include thiols, and the reaction is typically carried out in the presence of a base.
Diels-Alder Reaction: The reaction with dienes is usually conducted under thermal conditions or in the presence of a catalyst.
Major Products Formed
Thioether Adducts: Formed from the Michael addition with thiols.
Cycloaddition Products: Formed from the Diels-Alder reaction with dienes.
Scientific Research Applications
N-(2,4-Dinitrophenyl)maleimide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)maleimide involves its reactivity towards nucleophiles. The maleimide group is highly reactive and can undergo Michael addition with thiols, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar in structure but lacks the nitro groups on the phenyl ring.
N-(4-Nitrophenyl)maleimide: Similar but has a nitro group only at the 4-position.
Uniqueness
N-(2,4-Dinitrophenyl)maleimide is unique due to the presence of two nitro groups on the phenyl ring, which enhances its reactivity and allows for specific applications that other maleimides may not be suitable for. The electron-withdrawing nature of the nitro groups makes it more reactive towards nucleophiles, making it a valuable reagent in organic synthesis and bioconjugation .
Properties
CAS No. |
64419-19-8 |
|---|---|
Molecular Formula |
C10H5N3O6 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5N3O6/c14-9-3-4-10(15)11(9)7-2-1-6(12(16)17)5-8(7)13(18)19/h1-5H |
InChI Key |
LJPKFNSTOUAVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
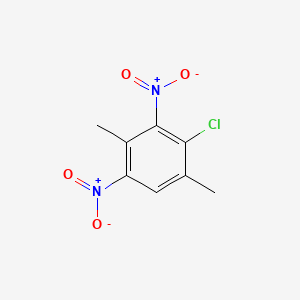
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
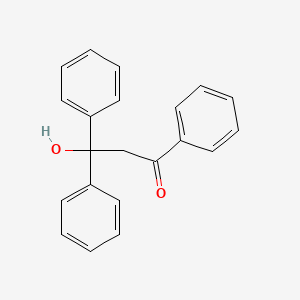
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
